Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
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Overview
Description
Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group bridging two acetamide moieties, each linked to a tetrahydro-2H-pyran-2-yl ether group. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acetamide with a sulfonyl chloride derivative under controlled conditions to form the sulfonylbis intermediate. This intermediate is then reacted with 2-(tetrahydro-2H-pyran-2-yl)ethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-2-yl ether groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the sulfonyl bridge and tetrahydro-2H-pyran-2-yl groups.
Sulfonylbis(ethanol): Contains the sulfonyl bridge but does not have the acetamide or tetrahydro-2H-pyran-2-yl groups.
Tetrahydro-2H-pyran-2-yl ethers: Share the tetrahydro-2H-pyran-2-yl group but differ in other functional groups.
Uniqueness
Acetamide, 2,2’-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-] stands out due to its combination of acetamide, sulfonyl, and tetrahydro-2H-pyran-2-yl ether groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
143022-96-2 |
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Molecular Formula |
C18H32N2O8S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(oxan-2-yloxy)ethyl]-2-[2-[2-(oxan-2-yloxy)ethylamino]-2-oxoethyl]sulfonylacetamide |
InChI |
InChI=1S/C18H32N2O8S/c21-15(19-7-11-27-17-5-1-3-9-25-17)13-29(23,24)14-16(22)20-8-12-28-18-6-2-4-10-26-18/h17-18H,1-14H2,(H,19,21)(H,20,22) |
InChI Key |
MAMCTVRQHADSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCNC(=O)CS(=O)(=O)CC(=O)NCCOC2CCCCO2 |
Origin of Product |
United States |
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